5',16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate
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Overview
Description
5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Pyrazole Formation: Cyclization to form the pyrazole ring.
Acetylation: Acetylation of the hydroxyl group at the 21-position to form the acetate ester.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in medicinal chemistry for drug development.
Scientific Research Applications
5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Used in the treatment of inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Uniqueness
5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a favorable therapeutic profile with reduced side effects compared to other corticosteroids.
Properties
CAS No. |
72149-70-3 |
---|---|
Molecular Formula |
C24H30N2O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4S,8R,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30N2O5/c1-13(27)31-12-20(30)24-15(11-25-26-24)9-18-17-5-4-14-8-16(28)6-7-22(14,2)21(17)19(29)10-23(18,24)3/h6-8,15,17-19,21,29H,4-5,9-12H2,1-3H3/t15-,17-,18-,19-,21+,22-,23-,24-/m0/s1 |
InChI Key |
SZRPEWKVASQOGU-UXOAYNHTSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)CN=N2 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)CN=N2 |
Origin of Product |
United States |
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